

# Function of mixed disulfides in cellular redox signaling

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An In-depth Technical Guide on the Function of Mixed Disulfides in Cellular Redox Signaling

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The reversible formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols, predominantly glutathione (S-glutathionylation), has emerged as a critical post-translational modification in cellular redox signaling. Historically viewed as a marker of oxidative stress, it is now understood to be a key regulatory mechanism that transduces signals from reactive oxygen species (ROS) and reactive nitrogen species (RNS) into specific biological responses. This technical guide provides a comprehensive overview of the formation, function, and detection of mixed disulfides. It details their role in modulating critical signaling pathways, presents quantitative data on the key components of the system, and offers detailed protocols for experimental analysis, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this pivotal area of cell biology.

## Introduction: The Chemistry and Biology of Mixed Disulfides

Redox signaling relies on the ability of cells to sense and respond to changes in the intracellular environment, particularly fluctuations in reactive oxygen, nitrogen, and sulfur species (ROS, RNS, and RSS respectively).[1][2] Cysteine residues in proteins are primary



sensors of these changes due to the unique reactivity of their thiol (sulfhydryl) side chains.[1][3] Oxidation of these thiols can lead to a variety of modifications, with one of the most significant being the formation of a mixed disulfide.

A mixed disulfide is a covalent bond between the sulfur atom of a protein cysteine residue and a sulfur atom of a low-molecular-weight (LMW) thiol.[4] The most abundant non-protein thiol in mammalian cells is the tripeptide glutathione (GSH), making S-glutathionylation the most prevalent and studied form of this modification.[4][5] This reversible process serves two primary functions:

- Protection: It shields reactive cysteine thiols from irreversible oxidation to sulfinic (R-SO₂H)
  and sulfonic (R-SO₃H) acids during periods of high oxidative stress.[4][6]
- Regulation: It acts as a molecular "redox switch," altering a protein's structure, activity, subcellular localization, and interaction with other molecules, thereby regulating a vast array of cellular processes.[7][8][9]

This guide will focus primarily on S-glutathionylation as the archetypal mixed disulfide in cellular signaling.

## The S-Glutathionylation Cycle: Formation and Reversal

The level of protein S-glutathionylation is dynamically controlled by the balance between its formation and its removal, a process often referred to as the S-glutathionylation cycle.

#### **Mechanisms of Formation**

S-glutathionylation can occur through several mechanisms:

- Thiol-Disulfide Exchange: A protein thiolate (P-S<sup>-</sup>) can react with glutathione disulfide (GSSG), the oxidized form of glutathione, to form a protein-glutathione mixed disulfide (P-SSG) and a molecule of GSH.[9]
- Reaction with Sulfenic Acid: The initial reaction of a protein thiol with an oxidant like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) forms a highly reactive sulfenic acid intermediate (P-SOH).[1][2][3]



This intermediate can then rapidly react with the abundant GSH in the cell to form the P-SSG.[3]

 Reaction with S-Nitrosothiols: Protein S-nitrosothiols can react with GSH to form a mixed disulfide.[9]

### **Enzymatic Reversal (Deglutathionylation)**

The removal of the glutathione adduct is a critical step for restoring protein function and is primarily catalyzed by two key enzyme systems:

- Glutaredoxins (Grx): These are small oxidoreductases that specifically and efficiently
  catalyze the reduction of P-SSG. The process involves a thiol-disulfide exchange mechanism
  where the Grx active site cysteine attacks the P-SSG, forming a Grx-SSG intermediate,
  which is then reduced by another molecule of GSH, yielding GSSG and reduced Grx.[9][10]
- Thioredoxins (Trx): The thioredoxin system can also reduce mixed disulfides, providing a degree of functional redundancy.[9][10]

Both the Grx and Trx systems ultimately rely on NADPH as the source of reducing equivalents, with GSSG being reduced back to GSH by glutathione reductase (GR) and oxidized Trx being reduced by thioredoxin reductase (TrR).[10]

Figure 1: The S-Glutathionylation Cycle.

### **Role of Mixed Disulfides in Signaling Pathways**

S-glutathionylation is not a random event; it targets specific proteins with reactive cysteine residues, often located in catalytic or allosteric sites. This specificity allows it to regulate diverse cellular pathways.[3]

- Transcription Factor Regulation: S-glutathionylation can directly modulate the activity of key transcription factors.
  - NF-κB: In the inflammatory response, glutathionylation of the p50 subunit of NF-κB on cysteine 62 inhibits its ability to bind to DNA, thereby downregulating the expression of pro-inflammatory genes.[9]

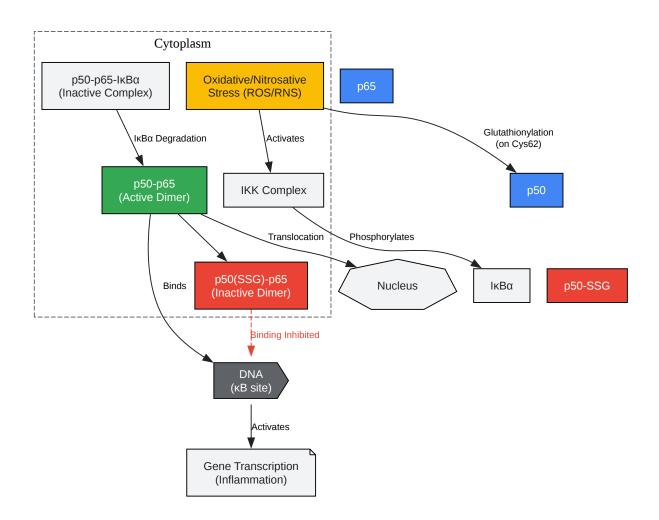
#### Foundational & Exploratory



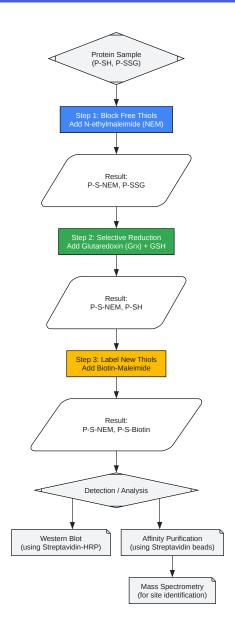


- Nrf2: The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Oxidative stress causes modification of Keap1 cysteines, leading to the release and nuclear translocation of Nrf2, which activates the expression of antioxidant genes.[7]
- Enzyme Activity: Many enzymes involved in metabolism and signaling are regulated by S-glutathionylation.
  - Kinases and Phosphatases: The modification can alter the activity of protein kinases (e.g., PKA) and phosphatases (e.g., PTEN, PP2A), creating a direct crosstalk between redox signaling and phosphorylation cascades.[7][11]
  - Metabolic Enzymes: Enzymes in glycolysis, the Krebs cycle, and mitochondrial oxidative phosphorylation are targets, suggesting a role for S-glutathionylation in metabolic reprogramming in response to redox changes.[7][12]
- Cytoskeletal Dynamics: Glutathionylation of cytoskeletal proteins like actin can affect polymerization and filament organization, impacting processes such as cell division, migration, and differentiation.[7][12]
- Calcium Homeostasis: Key proteins involved in calcium signaling, such as ryanodine receptors (RyR) and the SERCA pump, are regulated by S-glutathionylation, linking cellular redox state to calcium dynamics.[7][13]









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